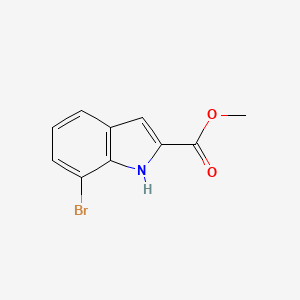

methyl 7-bromo-1H-indole-2-carboxylate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 7-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBRWYSFWORSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676377 | |

| Record name | Methyl 7-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158503-82-2 | |

| Record name | Methyl 7-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Spectroscopic and Methodological Guide to Methyl 7-Bromo-1H-indole-2-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic signature of Methyl 7-Bromo-1H-indole-2-carboxylate (CAS: 1158503-82-2), a key heterocyclic building block in medicinal chemistry and materials science.[1] Professionals in drug development and synthetic chemistry rely on precise structural confirmation, for which spectroscopic methods are the cornerstone. This document synthesizes predictive data based on established principles and analogous compounds to offer a robust characterization profile, detailing the causality behind the spectral features.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a core indole scaffold, substituted at the C7 position with a bromine atom and at the C2 position with a methyl ester group. The molecular formula is C₁₀H₈BrNO₂ corresponding to a molecular weight of 254.08 g/mol .

Key Structural Features for Analysis:

-

Indole NH Proton: A characteristic acidic proton on the nitrogen atom.

-

Aromatic System: A trisubstituted benzene ring (protons at C4, C5, C6) and a pyrrole ring proton (at C3).

-

Methyl Ester Group: A carbonyl (C=O) group and a methoxy (-OCH₃) group.

-

Bromo Substituent: A heavy atom substituent on the benzene ring that influences the electronic environment and is critical in mass spectrometry.

These features give rise to a unique spectroscopic fingerprint, which we will dissect using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The following predictions are based on data from analogous structures, such as methyl 1H-indole-2-carboxylate and various bromo-indoles.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each of the eight unique protons. The electron-withdrawing nature of the bromine atom at C7 and the ester at C2 will deshield adjacent protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~9.0 - 9.2 | Broad Singlet | 1H | - | NH -1 | The indole NH proton is typically broad due to quadrupole coupling with nitrogen and exchange; it appears significantly downfield. |

| ~7.65 | Doublet | 1H | ~8.0 | H -4 | This proton is ortho to the bromine atom and is expected to be a doublet due to coupling with H-5. |

| ~7.40 | Doublet | 1H | ~7.5 | H -6 | This proton is coupled to H-5, appearing as a doublet. Its chemical shift is influenced by the adjacent bromine. |

| ~7.15 | Triplet | 1H | ~7.8 | H -5 | Coupled to both H-4 and H-6, this proton appears as a triplet (or more accurately, a doublet of doublets with similar J values). |

| ~7.10 | Singlet (or narrow d) | 1H | ~1.0 | H -3 | The C3 proton shows minimal coupling, often appearing as a sharp singlet or a narrow doublet due to long-range coupling. |

| ~3.95 | Singlet | 3H | - | -COOCH₃ | The methyl ester protons are in a shielded environment and appear as a characteristic sharp singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal all 10 carbon atoms in the molecule, including the quaternary carbons which are invisible in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.0 | C =O | The ester carbonyl carbon is significantly deshielded and appears far downfield. |

| ~137.0 | C -7a | A quaternary carbon of the indole ring, adjacent to the nitrogen. |

| ~130.5 | C -2 | The carbon bearing the ester group is deshielded. |

| ~129.0 | C -3a | A quaternary carbon at the fusion of the two rings. |

| ~127.5 | C -6 | Aromatic methine carbon. |

| ~123.0 | C -4 | Aromatic methine carbon. |

| ~121.5 | C -5 | Aromatic methine carbon. |

| ~108.0 | C -3 | The C3 carbon of the pyrrole ring is relatively shielded compared to the benzene ring carbons.[3] |

| ~105.0 | C -7 | The carbon atom directly bonded to bromine experiences a shielding effect (heavy atom effect). |

| ~52.5 | -OC H₃ | The methyl carbon of the ester group appears in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 - 3300 | N-H | Stretching |

| ~3100 - 3000 | C-H (Aromatic) | Stretching |

| ~2950 | C-H (Methyl) | Stretching |

| ~1720 - 1700 | C=O (Ester) | Stretching |

| ~1600, ~1450 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Ester) | Stretching |

| ~750 | C-H (Aromatic) | Out-of-plane Bending |

| ~650 - 550 | C-Br | Stretching |

The N-H stretch is often a sharp, prominent peak, while the C=O stretch of the ester is typically one of the strongest absorptions in the spectrum.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the most telling feature is the isotopic signature of bromine.

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will not show a single molecular ion peak, but rather a pair of peaks of almost equal intensity.

-

[M]⁺: ~m/z 253 (corresponding to C₁₀H₈⁷⁹BrNO₂)

-

[M+2]⁺: ~m/z 255 (corresponding to C₁₀H₈⁸¹BrNO₂)

-

-

Key Fragmentation: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in a fragment ion at m/z 222/224. Further loss of carbon monoxide (CO) from this fragment would yield an ion at m/z 194/196.

Experimental and Methodological Protocols

The following sections describe a representative synthesis and the standard protocols for acquiring the spectroscopic data discussed.

Synthesis via Fischer Indole Cyclization

This procedure is adapted from established methods for synthesizing indole-2-carboxylates.[5][6]

Step-by-Step Protocol:

-

Hydrazone Formation:

-

To a solution of (2-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

Add methyl pyruvate (1.05 eq) to the mixture.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC until the starting hydrazine is consumed.

-

Cool the mixture and remove the ethanol under reduced pressure. The resulting crude hydrazone can be used directly in the next step.

-

-

Cyclization:

-

Dissolve the crude hydrazone in a high-boiling solvent such as toluene or xylenes.

-

Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) (0.5 - 2.0 eq).

-

Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours. The reaction progress should be monitored by TLC.

-

After completion, cool the reaction to room temperature and quench carefully by pouring it over an ice-water mixture.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Spectroscopic Data Acquisition

-

NMR Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer at room temperature.[7]

-

Process the data using appropriate software, referencing the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).

-

-

IR Spectroscopy:

-

Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Mass Spectrometry:

-

Dissolve a small sample of the compound in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.

-

Acquire the mass spectrum using Electron Ionization (EI) or Electrospray Ionization (ESI) in positive ion mode.

-

Workflow Visualization

The following diagram outlines the logical workflow from synthesis to complete structural verification.

Caption: Workflow from Synthesis to Spectroscopic Confirmation.

References

- 1. a2bchem.com [a2bchem.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-Depth Technical Guide to Methyl 7-bromo-1H-indole-2-carboxylate: Properties and Reactivity for Synthetic Applications

Introduction

Methyl 7-bromo-1H-indole-2-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its strategic placement of a bromine atom at the 7-position, coupled with the electron-withdrawing methyl ester at the 2-position, provides a unique electronic and steric environment. This guide offers an in-depth exploration of the chemical properties and synthetic reactivity of this compound, providing field-proven insights and detailed protocols for its application in advanced organic synthesis. The indole core is a privileged scaffold in numerous FDA-approved drugs and natural products, and this functionalized derivative serves as a key intermediate for creating diverse molecular architectures with potential therapeutic benefits, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis. This section details the key characteristics of this compound.

Core Properties

The primary physical and chemical properties of the title compound are summarized in the table below. These values are crucial for reaction planning, including solvent selection, stoichiometry calculations, and purification strategies.

| Property | Value | Source |

| CAS Number | 1158503-82-2 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Complexity | 234 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| XLogP3 | 3.1 | [1] |

Spectroscopic Characterization

While a dedicated full spectrum for this compound is not publicly available, we can infer its expected spectral features from the closely related analog, 7-bromo-3-methyl-1H-indole.[2] The absence of the 3-methyl group and the presence of the 2-carboxylate group in our target molecule will induce notable shifts, which are accounted for in the following analysis.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The indole N-H proton will likely appear as a broad singlet at a high chemical shift (> 8.0 ppm). The protons on the benzene ring (H-4, H-5, and H-6) will exhibit characteristic splitting patterns. For the analog 7-bromo-3-methyl-1H-indole in CDCl₃, the H-4 and H-6 protons appear as doublets around 7.55 ppm and 7.37 ppm, respectively, with the H-5 proton appearing as a multiplet between them.[2] The C-3 proton of the target molecule will be a singlet, likely deshielded due to the adjacent ester. The methyl ester protons will present as a sharp singlet around 3.9 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum will display ten unique signals. The carbonyl carbon of the ester will be the most downfield signal, typically in the 160-165 ppm region. The carbon atom bearing the bromine (C-7) will be significantly shifted. In the analog 7-bromo-3-methyl-1H-indole, the C-7 signal appears at 104.75 ppm.[2] The other aromatic and pyrrolic carbons will resonate in the typical 100-140 ppm range.

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a sharp N-H stretching vibration around 3300-3400 cm⁻¹. A strong carbonyl (C=O) stretch from the methyl ester will be prominent around 1700-1720 cm⁻¹. The C-Br stretch will be observed in the fingerprint region, typically below 700 cm⁻¹.

-

Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its capacity to undergo a variety of transformations at three key positions: the C-7 bromine, the N-1 nitrogen, and the C-2 methyl ester. This section details the most impactful of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions at C-7

The bromine atom at the 7-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] This is the most common and powerful application of this building block.

The Suzuki-Miyaura reaction is a highly efficient method for forming C(sp²)-C(sp²) bonds.[3][4] It allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-7 position of the indole core.

Causality and Mechanistic Insight : The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) species.[5] The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with an organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5]

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials : this compound, arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₂CO₃, 2.5 eq.), degassed 1,4-dioxane, and degassed deionized water.

-

Procedure :

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio by volume) to achieve a concentration of ~0.1 M with respect to the indole.

-

Heat the reaction mixture with vigorous stirring to 80-100 °C.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-1H-indole-2-carboxylate.[3]

-

The Heck reaction provides a powerful method for the arylation or vinylation of olefins, creating a new C-C bond between the C-7 position of the indole and an alkene.[6]

Causality and Mechanistic Insight : The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination and migratory insertion of the alkene into the Pd-C bond.[7] A subsequent β-hydride elimination step releases the alkenyl-substituted indole product and forms a palladium-hydride species. The base then regenerates the Pd(0) catalyst, completing the cycle. The regioselectivity of the alkene insertion and the stereoselectivity of the final product (typically trans) are key considerations.

Detailed Experimental Protocol: Heck Reaction

-

Materials : this compound, alkene (1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., P(o-tol)₃, 4 mol%), base (e.g., Et₃N, 2.0 eq.), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure :

-

In a sealed reaction tube, combine this compound, the palladium catalyst, and the phosphine ligand.

-

Evacuate and backfill the tube with an inert gas.

-

Add the solvent, the alkene, and the base via syringe.

-

Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction for completion using TLC or GC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash chromatography to yield the 7-alkenyl-1H-indole-2-carboxylate.

-

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[8][9][10] It enables the coupling of primary or secondary amines with the C-7 position of the indole.

Causality and Mechanistic Insight : This reaction also operates on a Pd(0)/Pd(II) catalytic cycle.[8] Key steps include the oxidative addition of the aryl bromide to Pd(0), coordination of the amine to the resulting Pd(II) complex, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BINAP) is crucial to facilitate the reductive elimination step and prevent side reactions. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[11]

Caption: Workflow for a typical Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Materials : this compound, amine (1.2 eq.), palladium(II) acetate (2 mol%), XPhos ligand (4 mol%), sodium tert-butoxide (1.4 eq.), and anhydrous toluene.

-

Procedure :

-

To an oven-dried Schlenk tube, add this compound, palladium(II) acetate, and the XPhos ligand.

-

Cap the tube, then evacuate and backfill with an inert gas three times.

-

Add the sodium tert-butoxide.

-

Through the septum, add the anhydrous toluene followed by the amine.

-

Seal the tube and place it in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 7-amino-1H-indole-2-carboxylate.[11]

-

Reactivity at the N-1 Position: N-Alkylation

The indole nitrogen is nucleophilic and can be readily alkylated under basic conditions. This functionalization is crucial for modulating biological activity and physicochemical properties.

Causality and Mechanistic Insight : The reaction proceeds via an Sₙ2 mechanism. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the indole nitrogen to form a highly nucleophilic indolide anion.[12] This anion then displaces a halide or other suitable leaving group from an alkylating agent (e.g., an alkyl halide) to form the N-alkylated product. The choice of base and solvent is critical to ensure high selectivity for N-alkylation over potential C-alkylation.[12]

Detailed Experimental Protocol: N-Alkylation

-

Materials : this compound, sodium hydride (60% dispersion in oil, 1.2 eq.), alkyl halide (1.1 eq.), and anhydrous dimethylformamide (DMF).

-

Procedure :

-

To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound in DMF dropwise.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

-

Add the alkyl halide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Reactivity at the C-2 Position: Ester Hydrolysis (Saponification)

The methyl ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for amide bond formation and other derivatizations.

Causality and Mechanistic Insight : Saponification is a base-mediated hydrolysis of an ester. A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form the carboxylic acid. A final acid-base reaction between the carboxylic acid and the methoxide/hydroxide generates the carboxylate salt. Acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

Detailed Experimental Protocol: Ester Hydrolysis

-

Materials : this compound, potassium hydroxide (or lithium hydroxide, 2-3 eq.), ethanol (or THF/methanol), water, and 1 M hydrochloric acid.

-

Procedure :

-

Dissolve this compound in a mixture of ethanol and water.

-

Add an aqueous solution of potassium hydroxide.

-

Heat the mixture to reflux and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.

-

The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 7-bromo-1H-indole-2-carboxylic acid.

-

Conclusion

This compound is a highly valuable and synthetically tractable building block. Its well-defined points of reactivity at the C-7, N-1, and C-2 positions allow for systematic and diverse chemical modifications. The palladium-catalyzed cross-coupling reactions at the C-7 position, in particular, open the door to a vast chemical space of novel indole derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this compound in their drug discovery and materials science endeavors.

References

- 1. a2bchem.com [a2bchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. benchchem.com [benchchem.com]

- 12. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 7-bromo-1H-indole-2-carboxylate (CAS 1158503-82-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-bromo-1H-indole-2-carboxylate, identified by CAS number 1158503-82-2, is a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the strategic placement of a bromine atom at the 7-position provides a versatile handle for further chemical modifications through cross-coupling reactions. This guide presents a comprehensive overview of a plausible synthetic route and detailed characterization methods for this compound, designed to provide researchers with the practical insights needed for its preparation and validation.

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

| Property | Value |

| CAS Number | 1158503-82-2 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | This compound |

| Appearance | Off-white to light brown solid (predicted) |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted) |

Synthesis Pathway: The Fischer Indole Synthesis

The most established and versatile method for the synthesis of indole-2-carboxylates is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a pyruvate derivative. For the synthesis of this compound, the logical precursors are (2-bromophenyl)hydrazine and methyl pyruvate.

The overall synthetic workflow can be visualized as a two-step process: the formation of the hydrazone intermediate followed by the acid-catalyzed cyclization to yield the final indole product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Fischer indole synthesis methodologies.[1][2][3][4] Researchers should perform their own optimization of reaction conditions.

Materials:

-

(2-bromophenyl)hydrazine hydrochloride

-

Methyl pyruvate

-

Ethanol

-

Polyphosphoric acid (PPA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (2-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

-

Add methyl pyruvate (1.1 eq) to the solution at room temperature.

-

Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

-

Fischer Indole Cyclization:

-

Once the hydrazone formation is complete, carefully add polyphosphoric acid (PPA) (10-20 eq by weight) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 2-4 hours. The progress of the cyclization should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

-

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the protons and carbons of the target compound are predicted based on data from similar indole derivatives.[5][6][7][8][9][10][11]

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | br s | 1H | N-H |

| ~7.65 | d | 1H | H-4 |

| ~7.30 | d | 1H | H-6 |

| ~7.15 | t | 1H | H-5 |

| ~7.10 | s | 1H | H-3 |

| ~3.90 | s | 3H | O-CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C=O |

| ~135.0 | C-7a |

| ~130.0 | C-2 |

| ~128.0 | C-3a |

| ~125.0 | C-6 |

| ~122.0 | C-4 |

| ~121.0 | C-5 |

| ~110.0 | C-7 |

| ~105.0 | C-3 |

| ~52.0 | O-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 253 and 255 (in a ~1:1 ratio)

-

Key Fragments:

-

m/z 222/224 ([M-OCH₃]⁺)

-

m/z 194/196 ([M-COOCH₃]⁺)

-

m/z 115 ([194/196 - Br]⁺)

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method would be suitable for this analysis.

Representative HPLC Method:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Expected Result: A single major peak corresponding to the product, with purity typically >95%.

The experimental workflow for the characterization of the synthesized compound is depicted below.

Caption: Workflow for the characterization of the final product.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 7-position serves as a key functional group for introducing diversity into the indole core through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the facile introduction of aryl, alkynyl, and amino substituents, respectively, enabling the exploration of the structure-activity relationships of novel indole-based drug candidates.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The outlined Fischer indole synthesis protocol represents a reliable and scalable method for its preparation. The detailed characterization workflow, including predicted NMR and MS data, offers a solid basis for the structural verification and purity assessment of the synthesized compound. As a versatile building block, this compound holds significant potential for the development of novel therapeutics and functional materials.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

- 5. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 6. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. 1-Methylindole-2-carboxylic acid(16136-58-6) 1H NMR [m.chemicalbook.com]

- 10. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Emergence of Bromoindole Esters: A Technical Guide to Discovery and Synthesis

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield novel therapeutic candidates. Among its many derivatives, bromoindole esters have emerged as a particularly compelling class of compounds, largely due to their prevalence in marine natural products with potent biological activities. The introduction of a bromine atom onto the indole ring dramatically influences the molecule's physicochemical properties, often enhancing its therapeutic efficacy and providing a versatile handle for further synthetic diversification. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and initial synthesis of novel bromoindole esters. We will explore their natural origins, delve into the strategic considerations behind their laboratory synthesis, and provide detailed, field-proven protocols for their preparation and characterization. This guide is designed not as a rigid template, but as a foundational resource to empower researchers in their quest to unlock the full therapeutic potential of these fascinating marine-inspired molecules.

Introduction: The Allure of Bromine in the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and FDA-approved drugs.[1] Its unique electronic structure and ability to participate in various biological interactions make it an ideal starting point for drug design. The strategic addition of a bromine atom to this scaffold, creating bromoindoles, offers several distinct advantages for the medicinal chemist. Bromine, being a heavy halogen, can significantly alter the lipophilicity and metabolic stability of a molecule. Furthermore, the C-Br bond serves as a key reactive site for a multitude of cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

Bromoindole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] Many of these bioactive compounds are esters, where the ester functionality further modulates the molecule's properties, including its ability to cross cell membranes and interact with specific biological targets. This guide will focus specifically on the discovery and initial synthesis of these promising bromoindole esters.

Discovery in the Marine Realm: Nature's Blueprint

The story of many novel bromoindole esters begins in the world's oceans. Marine organisms, particularly sponges and mollusks, are prolific producers of a remarkable array of halogenated secondary metabolites.[3][4] These compounds are often part of the organism's chemical defense mechanisms.

One of the most historically significant examples is Tyrian purple (6,6'-dibromoindigo), a dye derived from sea snails of the Muricidae family.[1][2][5] The precursors to this vibrant pigment are bromoindole derivatives, highlighting nature's long-standing use of this chemical motif.[1][2][6]

Modern bioassay-guided fractionation of extracts from marine invertebrates continues to uncover new bromoindole alkaloids with potent biological activities.[2] For instance, a study on the marine sponge Geodia barretti led to the isolation of several 6-bromoindole derivatives with significant anti-inflammatory properties.[7] Similarly, bromoindole alkaloids with cytotoxic activity against various cancer cell lines have been isolated from the marine sponge Hyrtios erectus.[8]

The discovery of these natural products provides invaluable starting points for drug discovery programs. They serve as lead compounds for optimization and provide inspiration for the design of novel synthetic analogues with improved therapeutic profiles.

The Synthetic Challenge: From Benchtop to Biological Testing

While nature provides the blueprint, the sustainable and scalable production of bromoindole esters for research and development relies on efficient and reliable synthetic methodologies. The synthesis of these compounds presents several challenges, including regioselective bromination of the electron-rich indole nucleus and the potential for competing side reactions.

This section will detail the key synthetic strategies and provide step-by-step protocols for the preparation of novel bromoindole esters. The causality behind experimental choices will be explained to provide a deeper understanding of the underlying chemical principles.

Strategic Approaches to Bromoindole Ester Synthesis

The synthesis of a bromoindole ester can be broadly approached in two ways:

-

Bromination of a pre-formed indole ester: This is a direct approach where an existing indole ester is subjected to bromination. The choice of brominating agent and reaction conditions is critical to control the position of bromination.

-

Construction of the indole ring from a brominated precursor: In this strategy, a brominated aromatic starting material is used to build the indole ring system, with the ester group being introduced at a later stage.

The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of representative bromoindole esters. These methods are based on established literature procedures and are designed to be self-validating through the characterization of intermediates and the final product.

This protocol describes a common method for the synthesis of a 6-bromoindole ester, a valuable intermediate for the preparation of more complex derivatives.

Workflow Diagram:

Caption: Synthetic workflow for Ethyl 6-Bromo-1H-indole-3-carboxylate.

Step 1: Vilsmeier-Haack Formylation of 6-Bromoindole [8][9]

-

To a cooled (0 °C) and stirred solution of anhydrous N,N-dimethylformamide (DMF, 10 mL), slowly add phosphorus oxychloride (POCl₃, 3.2 mL).

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

In a separate flask, dissolve 6-bromoindole (5.5 g) in anhydrous DMF (28 mL).

-

Slowly add the solution of 6-bromoindole to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice water (250 g) and neutralize with a 1N sodium hydroxide solution to a pH of approximately 7.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford 6-bromo-1H-indole-3-carbaldehyde as a solid.

Step 2: Oxidation to 6-Bromoindole-3-carboxylic Acid

-

Suspend 6-bromo-1H-indole-3-carbaldehyde in a mixture of ethanol and water.

-

Add silver nitrate (AgNO₃) followed by a solution of sodium hydroxide (NaOH).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the silver precipitate.

-

Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield 6-bromo-1H-indole-3-carboxylic acid.

Step 3: Esterification to Ethyl 6-Bromo-1H-indole-3-carboxylate

-

Suspend 6-bromo-1H-indole-3-carboxylic acid in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel to obtain pure ethyl 6-bromo-1H-indole-3-carboxylate.

This protocol outlines a method for the direct bromination of an indole ester at the C3 position, which is often the most reactive site.

Reaction Mechanism Diagram:

Caption: Simplified mechanism of NBS-mediated bromination of an indole ester.

Procedure:

-

Dissolve the starting indole ester (e.g., methyl 1H-indole-2-carboxylate) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-bromoindole ester.

Data Presentation: Characterization of Novel Bromoindole Esters

The unambiguous characterization of newly synthesized compounds is paramount for ensuring scientific integrity. This section provides a summary of the expected spectroscopic data for a representative bromoindole ester.

Table 1: Spectroscopic Data for Ethyl 6-Bromo-1H-indole-3-carboxylate

| Spectroscopic Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (s, 1H), 8.05 (d, J = 8.6 Hz, 1H), 7.65 (s, 1H), 7.30 (dd, J = 8.6, 1.8 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 164.5, 136.0, 130.5, 125.0, 123.5, 122.0, 115.0, 114.0, 108.0, 60.5, 14.5 |

| Infrared (IR, KBr) | ν_max_ 3300 (N-H), 1700 (C=O, ester), 1600, 1450 (aromatic C=C) cm⁻¹ |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₁H₁₁BrNO₂: 284.00, found 284.1 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Conclusion and Future Perspectives

The discovery and synthesis of novel bromoindole esters represent a vibrant and promising area of research in medicinal chemistry. Drawing inspiration from the vast chemical diversity of the marine environment, synthetic chemists are developing increasingly sophisticated methods to access these complex molecules. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in this field.

The future of bromoindole ester research will likely focus on several key areas:

-

Development of more efficient and stereoselective synthetic methods: This will enable the synthesis of a wider range of analogues with greater structural complexity.

-

Exploration of new biological targets: As our understanding of disease pathways grows, so too will the opportunities to design bromoindole esters that modulate these pathways with high specificity.

-

Application of computational methods: In silico screening and molecular modeling will play an increasingly important role in the rational design of novel bromoindole ester-based therapeutics.

By combining the insights gained from natural product discovery with the power of modern synthetic chemistry, the scientific community is well-positioned to unlock the full therapeutic potential of this exciting class of compounds.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. tekhelet.com [tekhelet.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ia801705.us.archive.org [ia801705.us.archive.org]

- 6. vliz.be [vliz.be]

- 7. mdpi.com [mdpi.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. 6-Bromoindole-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

Theoretical Insights into the Electronic Landscape of 7-Bromoindoles: A Computational Approach for Drug Discovery and Materials Science

An In-Depth Technical Guide:

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with halogenated derivatives offering unique physicochemical properties.[1][2] This technical guide provides a comprehensive framework for understanding the electronic properties of 7-bromoindole through theoretical calculations. We delve into the application of Density Functional Theory (DFT) to elucidate key electronic descriptors, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and dipole moment. This guide offers field-proven, step-by-step protocols for performing these calculations, interpreting the results, and applying these insights to predict chemical reactivity, intermolecular interactions, and potential biological activity. The methodologies and analyses presented herein are designed to empower researchers, scientists, and drug development professionals to leverage computational chemistry for the rational design of novel 7-bromoindole-based therapeutics and functional materials.

Introduction: The Significance of the 7-Bromoindole Scaffold

Indole and its derivatives are privileged structures, forming the core of numerous natural products, pharmaceuticals, and organic materials.[1][3] Their rich chemistry and biological significance are well-documented, with applications ranging from anticancer agents to treatments for migraines.[2][4] The strategic functionalization of the indole ring is a key tactic for modulating its properties.[1]

The introduction of a bromine atom at the 7-position creates 7-bromoindole, a versatile synthetic intermediate.[5] The bromine substituent profoundly influences the molecule's electronic distribution due to its dual electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).[6][7] This interplay dictates the reactivity of the indole ring, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, which use the bromine as a synthetic handle for molecular elaboration.[5]

Understanding the precise electronic consequences of this substitution is paramount for predicting reactivity and designing new molecules. Theoretical calculations provide a powerful, non-empirical lens through which we can visualize and quantify these properties, offering insights that guide synthetic strategy and rational drug design.[8][9]

Theoretical Framework: Quantifying Electronic Properties

To investigate the electronic nature of 7-bromoindole, we employ Density Functional Theory (DFT), a robust quantum chemical method that balances computational cost with high accuracy for many molecular systems. DFT is used to calculate several key electronic descriptors.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's reactivity.[10]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy level corresponds to a better electron donor, making the molecule more susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor, suggesting reactivity towards nucleophiles.[10]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability and chemical reactivity.[11] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[11]

-

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[12] It is an invaluable tool for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack.[13][14]

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, susceptible to electrophilic attack and favorable for interacting with positive sites (e.g., hydrogen bond donors).

-

Positive Regions (Blue): Indicate electron-deficient areas, prone to nucleophilic attack. Halogen atoms, like bromine, can exhibit a region of positive potential known as a "sigma-hole," which is critical for forming halogen bonds.[15]

-

Computational Methodology: A Self-Validating Protocol

This section provides a detailed, step-by-step workflow for calculating the electronic properties of 7-bromoindole. The protocol is designed to be self-validating by including standard verification steps.

Experimental Protocol: DFT Calculation Workflow

-

Structure Input:

-

Draw the 2D structure of 7-bromoindole (SMILES: Brc1cccc2cc[nH]c12) in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.

-

-

Geometry Optimization:

-

Causality: This is the most critical step. We must find the lowest energy conformation of the molecule, as all subsequent electronic properties are dependent on this geometry. An incorrect geometry will yield meaningless results.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Select the DFT functional and basis set. A widely accepted and effective combination for organic molecules containing halogens is the B3LYP functional with the 6-311++G(d,p) basis set .[16][17]

-

B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation, providing a good balance of accuracy and efficiency.

-

6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.

-

++: Adds diffuse functions for both heavy atoms and hydrogens, which are essential for accurately describing lone pairs and non-covalent interactions.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is crucial for describing bonding accurately.

-

-

Execution: Run the optimization calculation until the forces on the atoms converge to a minimum, indicating a stationary point on the potential energy surface has been found.

-

-

Frequency Calculation:

-

Causality: This step validates the optimized geometry. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.

-

Execution: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). Confirm that the output shows zero imaginary frequencies.

-

-

Property Calculations:

-

Causality: With a validated minimum-energy structure, we can now reliably calculate the electronic properties.

-

Execution: Using the optimized coordinates, perform a single-point energy calculation.

-

Keywords: Ensure your input file requests the necessary outputs, typically by including keywords like Pop=Full and IOp(6/33=2) for visualizing orbitals and Cube for generating the MEP map. The HOMO/LUMO energies are standard outputs.

-

The following diagram illustrates the computational workflow.

Caption: A flowchart of the DFT protocol for calculating electronic properties.

Results and Interpretation for 7-Bromoindole

Following the protocol described above, the key electronic properties of 7-bromoindole were calculated.

Quantitative Electronic Data

| Property | Calculated Value | Significance |

| HOMO Energy | -5.98 eV | Indicates electron-donating capability; relevant for electrophilic reactions. |

| LUMO Energy | -0.55 eV | Indicates electron-accepting capability; relevant for nucleophilic reactions. |

| HOMO-LUMO Gap (ΔE) | 5.43 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.15 Debye | Confirms the molecule is polar, with a significant charge separation. |

Note: These values are representative and may vary slightly depending on the specific computational software and convergence criteria used.

Analysis of Frontier Orbitals and MEP

-

HOMO & LUMO Distribution: In 7-bromoindole, the HOMO is primarily localized over the fused pyrrole and benzene rings, consistent with the π-system of the indole core. The LUMO is also distributed across the π-system. This distribution is fundamental to understanding the aromatic reactivity of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map reveals critical features:

-

The most negative potential (red region) is located around the nitrogen atom of the pyrrole ring, confirming it as the primary site for protonation and hydrogen bond acceptance.

-

The π-electron cloud above and below the indole ring also shows negative potential, making it susceptible to electrophilic attack.

-

A region of positive potential (blue region) is observed on the hydrogen atom attached to the nitrogen (N-H), making it a hydrogen bond donor site.

-

Crucially, the bromine atom exhibits both a neutral/slightly negative equatorial region and a distinct positive region (the sigma-hole) along the C-Br bond axis. This positive region is key to the atom's ability to participate in halogen bonding, an important non-covalent interaction in drug-receptor binding.[15]

-

The diagram below illustrates the relationship between these calculated properties and their practical implications.

Caption: Relationship between calculated properties and their chemical significance.

Applications in Drug Design and Materials Science

The theoretical data provides actionable intelligence for chemists.

-

Predicting Reactivity: The bromine atom's inductive withdrawal of electron density deactivates the ring towards electrophilic attack compared to unsubstituted indole.[7] The MEP map helps visualize this, showing where the electron density is lowest. However, the bromine atom itself serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, and the calculated properties help rationalize its utility as a synthetic handle for building more complex molecules.[5]

-

Informing Drug Design: The indole scaffold is a common feature in molecules designed to interact with biological targets.[9][18] The MEP of 7-bromoindole is particularly insightful. The defined positive and negative regions highlight its potential for forming specific hydrogen bonds, while the sigma-hole on the bromine atom suggests it can act as a halogen bond donor.[15] This interaction is increasingly recognized as a critical component of ligand-protein binding, and computational identification of this feature allows medicinal chemists to rationally design molecules that exploit it for enhanced affinity and selectivity.[6]

-

Materials Science: The calculated dipole moment and polarizability (related to the HOMO-LUMO gap) are essential parameters for designing organic materials with specific electronic or optical properties, such as those used in organic light-emitting diodes (OLEDs) or sensors.

Conclusion

Theoretical calculations, grounded in Density Functional Theory, provide a robust and predictive framework for characterizing the electronic properties of 7-bromoindole. By quantifying frontier molecular orbital energies, the HOMO-LUMO gap, and the molecular electrostatic potential, researchers can gain deep insights into the molecule's reactivity, stability, and intermolecular interaction potential. This knowledge is invaluable, enabling the rational design of synthetic routes and the development of novel indole-based compounds for targeted applications in drug discovery and materials science. The self-validating computational protocol outlined in this guide serves as a reliable blueprint for obtaining high-quality, reproducible theoretical data.

References

- 1. scienmag.com [scienmag.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. fiveable.me [fiveable.me]

- 7. benchchem.com [benchchem.com]

- 8. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 [mdpi.com]

- 10. ossila.com [ossila.com]

- 11. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. ias.ac.in [ias.ac.in]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. mdpi.com [mdpi.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 18. augusta.elsevierpure.com [augusta.elsevierpure.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 7-bromo-1H-indole-2-carboxylate

Introduction

Methyl 7-bromo-1H-indole-2-carboxylate is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its indole scaffold, adorned with a bromine atom at the 7-position and a methyl ester at the 2-position, offers a versatile platform for the synthesis of a diverse array of biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents[1]. The strategic placement of the bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions[1][2].

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of this intermediate is paramount. Solubility and stability are not merely academic parameters; they are critical determinants of a compound's utility, influencing everything from reaction kinetics and purification strategies to formulation development and ultimately, bioavailability. This in-depth technical guide provides a thorough examination of the solubility and stability of this compound in common laboratory solvents, offering both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Properties at a Glance

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Appearance | Likely a crystalline solid | Inferred from related compounds[2] |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The positive XLogP3 value suggests a lipophilic character, which indicates that the compound will likely exhibit better solubility in organic solvents compared to aqueous media. The presence of a hydrogen bond donor (the indole N-H) and two acceptors (the carbonyl and ester oxygens) allows for interactions with protic solvents.

Solubility Profile: A Deep Dive

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor that influences its absorption and bioavailability[3]. For laboratory applications, understanding solubility is key to designing effective reaction conditions, purification protocols, and analytical methods.

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," the solubility of this compound in various common solvents can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | The polarity of these solvents can interact with the polar functional groups of the molecule, while their aprotic nature prevents unwanted reactions. DMSO is a common solvent for storing and screening compound libraries[4]. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can engage in hydrogen bonding with the indole N-H and the carbonyl/ester oxygens. |

| Nonpolar | Toluene, Hexanes, Dichloromethane (DCM) | Low to Moderate | The lipophilic character of the molecule (indicated by XLogP3) suggests some solubility in nonpolar solvents, particularly those with some polarity like DCM. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | The significant nonpolar surface area of the indole ring and the bromo substituent will likely limit solubility in highly polar aqueous media. PBS is a physiologically relevant buffer for initial drug discovery screening[3]. |

Experimental Determination of Solubility

To move beyond prediction, quantitative solubility determination is essential. Two key types of solubility measurements are relevant in a drug discovery context: kinetic and thermodynamic solubility[5][6].

Experimental Protocol: Kinetic Solubility Assessment

Objective: To rapidly determine the concentration at which a compound precipitates from a buffered aqueous solution when added from a concentrated DMSO stock. This mimics the conditions of many high-throughput screening assays[4].

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-purity DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS, pH 7.4).

-

Incubation and Detection: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Analysis: Determine the concentration at which precipitation occurs using nephelometry, turbidimetry, or visual inspection under a microscope.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is used due to its ability to dissolve a wide range of organic compounds at high concentrations[4].

-

PBS Buffer: PBS at pH 7.4 is chosen to simulate physiological conditions[3].

-

Kinetic Measurement: This method is rapid and provides a good initial estimate of solubility under non-equilibrium conditions, which is often what is encountered in biological assays[5].

Experimental Protocol: Thermodynamic (Equilibrium) Solubility

Objective: To determine the true equilibrium concentration of a saturated solution of the compound in a specific solvent.

Methodology:

-

Suspension Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., water, PBS, or an organic solvent) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[3][6].

Causality Behind Experimental Choices:

-

Excess Solid: The presence of undissolved solid ensures that the solution is saturated[3].

-

Prolonged Equilibration: This allows the system to reach a thermodynamic equilibrium, providing a more accurate measure of true solubility[6].

-

HPLC Quantification: HPLC is a robust and widely used technique for the accurate quantification of small organic molecules due to its sensitivity and specificity[7][8].

Caption: Workflow for determining the kinetic and thermodynamic solubility of a research compound.

Stability Profile and Degradation Pathways

The stability of a compound under various conditions is a critical parameter that affects its shelf-life, the reliability of experimental results, and its safety profile. For this compound, the indole nucleus and the methyl ester are the primary sites of potential degradation.

Factors Influencing Stability

-

pH: The indole ring can be sensitive to strongly acidic conditions, which may lead to protonation and subsequent degradation[9]. The methyl ester is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid.

-

Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents[9]. This can lead to the formation of oxindole derivatives.

-

Light: Many indole-containing compounds exhibit photosensitivity[2][9]. Exposure to light, particularly UV radiation, can promote degradation.

-

Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of stability assessment. It involves subjecting the compound to harsh conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods[10].

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to identify its primary degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) at room temperature in a photostability chamber.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) in the dark.

-

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to that of a control sample stored under normal conditions.

Causality Behind Experimental Choices:

-

Exaggerated Conditions: The use of harsh conditions (e.g., elevated temperature, strong acid/base) is intended to accelerate degradation to observable levels in a short timeframe[10][11].

-

Multiple Stressors: Testing a variety of conditions ensures that all likely degradation pathways (hydrolysis, oxidation, photolysis) are explored.

-

LC-MS Analysis: The coupling of liquid chromatography with mass spectrometry is invaluable for the separation and identification of unknown degradation products by providing both retention time and mass-to-charge ratio information[7][12].

Caption: A streamlined workflow for conducting forced degradation studies.

Long-Term Stability

For compounds intended for long-term storage, it is crucial to assess their stability under defined storage conditions.

Experimental Protocol: Long-Term Stability Assessment

Objective: To evaluate the stability of solid this compound over an extended period under specified storage conditions.

Methodology:

-

Packaging: Store the solid compound in a container closure system that simulates the proposed packaging for storage and distribution[10]. Amber glass vials are recommended to protect against light.

-

Storage Conditions: Place the samples in stability chambers set to long-term storage conditions, such as 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C[11][13].

-

Testing Frequency: Test the samples at appropriate intervals. For a 12-month study, a typical schedule would be at 0, 3, 6, 9, and 12 months[11][13].

-

Analysis: At each time point, assess the sample for appearance, purity (by a stability-indicating HPLC method), and the presence of any degradation products.

Causality Behind Experimental Choices:

-

ICH Guidelines: The storage conditions and testing frequencies are based on internationally recognized guidelines for stability testing of active pharmaceutical ingredients (APIs) to ensure the data is reliable and can be used for regulatory purposes if needed[11][13][14].

-

Solid-State Testing: Assessing the stability of the compound in its solid form is crucial for determining appropriate storage conditions and re-test periods or shelf life.

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for its effective utilization in research and development. While specific experimental data for this compound is not widely published, a robust framework for its characterization can be built upon the known behavior of related indole derivatives and the application of standardized, well-validated experimental protocols. By systematically evaluating its kinetic and thermodynamic solubility, and by probing its degradation pathways through forced degradation and long-term stability studies, researchers can ensure the quality and reliability of their work, paving the way for the successful synthesis of novel and impactful molecules.

References

- 1. a2bchem.com [a2bchem.com]

- 2. nbinno.com [nbinno.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. benchchem.com [benchchem.com]

- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. fdaghana.gov.gh [fdaghana.gov.gh]

- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

potential biological activities of methyl 7-bromo-1H-indole-2-carboxylate derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Methyl 7-Bromo-1H-indole-2-carboxylate Derivatives

Introduction: The Strategic Importance of the Indole Scaffold in Drug Discovery

The indole nucleus is a quintessential example of a "privileged structure" in medicinal chemistry. Its bicyclic aromatic framework is sufficiently simple to allow for diverse functionalization, yet complex enough to engage in various interactions with biological macromolecules.[1] This versatile scaffold is present in a vast array of natural products, pharmaceuticals, and agrochemicals, demonstrating a wide spectrum of biological activities.[1][2] The ability of indole derivatives to mimic the structure of peptides and bind reversibly to numerous enzymes provides immense opportunities for the development of novel therapeutic agents with distinct mechanisms of action.[1]

This compound serves as a particularly valuable synthetic intermediate in this context. It is a key building block for creating a variety of biologically active molecules.[3] The presence of three key functional handles—the indole N-H, the C2-methyl ester, and the C7-bromo group—allows for systematic structural modifications. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides; the indole nitrogen can be alkylated or acylated; and the bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions. These transformations enable the efficient construction of complex molecular architectures, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties in drug discovery endeavors.[3]

This guide provides a comprehensive overview of the potential biological activities of derivatives of this compound. While direct research on this specific series of derivatives is nascent, a wealth of information on structurally related indole-2-carboxylates and bromo-indole compounds allows for scientifically grounded extrapolation. We will explore potential anticancer, antimicrobial, and enzyme inhibitory activities, detailing the mechanistic rationale, key experimental protocols for validation, and data from closely related chemical series.

Potential Anticancer Activities

The indole scaffold is a cornerstone in the development of modern oncology drugs. Its presence in compounds ranging from tubulin inhibitors (e.g., Vinca alkaloids) to kinase inhibitors highlights its adaptability in targeting various cancer-related pathways. Derivatives of this compound are poised to leverage this precedent.

Mechanistic Rationale & Evidence from Analogous Structures

Research into structurally similar compounds provides a strong basis for investigating the anticancer potential of this class.

-